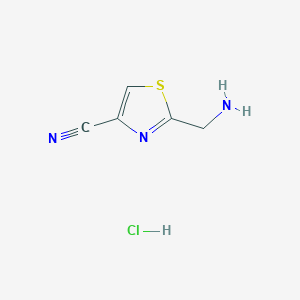

Chlorhydrate de 2-(aminométhyl)-1,3-thiazole-4-carbonitrile

Vue d'ensemble

Description

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is a heterocyclic compound that contains both a thiazole ring and a nitrile group

Applications De Recherche Scientifique

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride typically involves the reaction of thiazole derivatives with aminomethylating agents. One common method is the Mannich reaction, where a thiazole derivative reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide or alkyl halides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminoethyl methacrylate hydrochloride

- Aminomethyl propanol

- Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids

Uniqueness

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is unique due to its combination of a thiazole ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new drugs and materials with tailored properties.

Activité Biologique

2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular structure of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the amino and carbonitrile functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride, exhibit notable antimicrobial properties. A study highlighted that derivatives of thiazole possess significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile | Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

Anticancer Properties

Thiazole compounds have been extensively studied for their anticancer potential. The compound's thiazole moiety plays a crucial role in its ability to inhibit cancer cell proliferation. Research has demonstrated that derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific oncogenic proteins .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving human cancer cell lines (e.g., A-431 and Jurkat cells), 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride showed promising results with an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests potential as a lead compound for further development in cancer therapy .

The biological activity of 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Research Findings

Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity. Modifications at specific positions on the thiazole ring have been shown to significantly affect their potency against both microbial and cancerous cells.

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased cytotoxicity |

| Halogen substitution | Enhanced antibacterial properties |

| Amino group at position 2 | Improved binding affinity to targets |

Propriétés

IUPAC Name |

2-(aminomethyl)-1,3-thiazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S.ClH/c6-1-4-3-9-5(2-7)8-4;/h3H,2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADKCBBWERTBNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.